molecular formula C27H32BrNO4 B15006683 3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15006683
M. Wt: 514.4 g/mol
InChI Key: WIIQFFOZCQTZCX-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique structure combining adamantane, bromophenyl, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often involve refluxing in methanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets and pathways. The adamantane moiety is known for its rigidity and stability, which can influence the compound’s binding to biological targets. The bromophenyl group may participate in specific interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyladamantane: Shares the adamantane core but lacks the bromophenyl and dihydropyridine groups.

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.

    Dihydropyridine derivatives: Molecules with the dihydropyridine core but different substituents.

Uniqueness

3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of adamantane, bromophenyl, and dihydropyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H32BrNO4

Molecular Weight

514.4 g/mol

IUPAC Name

dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3-bromophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H32BrNO4/c1-32-25(30)22-15-29(7-6-27-12-17-8-18(13-27)10-19(9-17)14-27)16-23(26(31)33-2)24(22)20-4-3-5-21(28)11-20/h3-5,11,15-19,24H,6-10,12-14H2,1-2H3

InChI Key

WIIQFFOZCQTZCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Br)C(=O)OC)CCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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